2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group and multiple methyl groups attached to a purine-imidazole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a benzyl compound to introduce the chlorophenyl group.
Construction of the Purine Ring: The purine ring is constructed through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Fusion with Imidazole Ring: The final step involves the fusion of the purine ring with an imidazole ring, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurine: Lacks the imidazole ring, making it less complex.
4,6,7,8-Tetramethylpurino[7,8-a]imidazole-1,3-dione: Lacks the chlorophenyl group, affecting its reactivity and applications.
Uniqueness
2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of both the chlorophenyl group and the fused purine-imidazole ring system. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
878721-75-6 |
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Molecular Formula |
C18H18ClN5O2 |
Molecular Weight |
371.83 |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H18ClN5O2/c1-10-11(2)24-14-15(20-17(24)21(10)3)22(4)18(26)23(16(14)25)9-12-5-7-13(19)8-6-12/h5-8H,9H2,1-4H3 |
InChI Key |
SCJNOSJTMHUFIX-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C)C |
solubility |
not available |
Origin of Product |
United States |
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